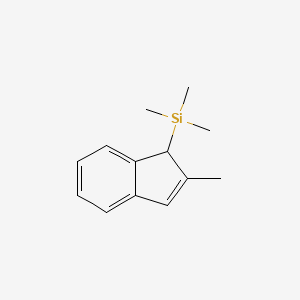

Trimethyl(2-methyl-1H-inden-1-yl)silane

描述

属性

分子式 |

C13H18Si |

|---|---|

分子量 |

202.37 g/mol |

IUPAC 名称 |

trimethyl-(2-methyl-1H-inden-1-yl)silane |

InChI |

InChI=1S/C13H18Si/c1-10-9-11-7-5-6-8-12(11)13(10)14(2,3)4/h5-9,13H,1-4H3 |

InChI 键 |

YGJQQDPQBLYNAU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2C1[Si](C)(C)C |

规范 SMILES |

CC1=CC2=CC=CC=C2C1[Si](C)(C)C |

产品来源 |

United States |

科学研究应用

Organic Synthesis

Trimethyl(2-methyl-1H-inden-1-yl)silane serves as a precursor for various organosilicon compounds, facilitating transformations in organic chemistry. Its utility stems from its ability to participate in:

- Nucleophilic Substitution Reactions : The silicon atom can act as a leaving group, allowing the compound to engage in nucleophilic attacks, which is crucial for synthesizing more complex organic molecules.

- Silylation Reactions : This compound can be employed as a silylating agent to protect alcohols, amines, and other functional groups during synthetic pathways. This protection is essential for selective reactions and helps prevent unwanted side reactions .

Material Science

In material science, this compound is explored for its potential as a coupling agent in polymer chemistry. The presence of the silicon atom enhances the compatibility of silane with organic polymers, leading to improved mechanical properties and stability of polymer composites. Key applications include:

- Polymer Modification : It can be used to modify the surface properties of polymers, enhancing adhesion between different materials and improving overall performance in applications like coatings and sealants.

Case Study: Silylation Techniques

Research has shown that organosilanes can effectively protect various functional groups during synthesis. For example, studies indicate that silylation with compounds like this compound can lead to increased yields in complex organic reactions by preventing side reactions .

Material Compatibility Studies

Investigations into the use of silanes as coupling agents have demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties such as tensile strength and thermal stability.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Indenyl Core

Trimethyl(3-phenyl-1H-inden-1-yl)silane

- Molecular Formula : C₁₈H₂₀Si

- Molecular Weight : 264.44 g/mol

- Key Differences : The phenyl substituent at the 3-position introduces steric bulk and electron-withdrawing effects compared to the 2-methyl group in the target compound. This alters reactivity in cross-coupling reactions, as phenyl groups may stabilize intermediates through resonance .

Silane,1H-indene-1,2-diylbis[trimethyl]

- Molecular Formula : C₁₅H₂₄Si₂

- Molecular Weight : 260.52 g/mol

- Key Differences: The presence of two trimethylsilyl groups at the 1- and 2-positions of indene increases steric hindrance and reduces electrophilicity, making it less reactive in nucleophilic substitutions compared to the mono-silylated target compound .

Functional Group Modifications

(E)-((2,2-Dimethyl-2,3-dihydro-1H-inden-1-ylidene)methyl)trimethylsilane

- Molecular Formula : C₁₅H₂₂Si

- Molecular Weight : 230.43 g/mol

- Key Differences : The dihydroindenyl core and dimethyl substitution at C2 create a saturated ring system, reducing aromaticity and increasing conformational flexibility. This compound is used in stereoselective carbolithiations under cryogenic conditions (-78°C) with tBuLi, yielding high diastereoselectivity .

(E)-((2-Methoxy-2,3-dihydro-1H-inden-1-ylidene)methyl)trimethylsilane

- Molecular Formula : C₁₄H₂₀OSi

- Molecular Weight : 232.40 g/mol

- Key Differences : The methoxy group at C2 acts as an electron-donating substituent, enhancing nucleophilicity at the adjacent carbon. This property is exploited in asymmetric syntheses requiring kinetic control .

Chlorotrimethylsilane

- Molecular Formula : C₃H₉ClSi

- Molecular Weight : 108.64 g/mol

- Key Differences : A simpler silane used as a silylating agent. Its high electrophilicity facilitates hydroxyl group protection but lacks the indenyl system’s aromatic stabilization, limiting its utility in complex syntheses .

(Trifluoromethyl)trimethylsilane

- Molecular Formula : C₄H₉F₃Si

- Molecular Weight : 142.20 g/mol

- Key Differences : The trifluoromethyl group imparts strong electron-withdrawing effects, making this compound a potent nucleophile in fluorination reactions. However, its hazards (H225, H302, H315) necessitate stringent safety protocols compared to the less toxic target compound .

Data Tables for Comparative Analysis

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Trimethyl(2-methyl-1H-inden-1-yl)silane | C₁₃H₁₈Si | 202.37 | 2-methyl, indenyl |

| Trimethyl(3-phenyl-1H-inden-1-yl)silane | C₁₈H₂₀Si | 264.44 | 3-phenyl, indenyl |

| (E)-((2,2-Dimethyl-2,3-dihydro-1H-inden-1-ylidene)methyl)trimethylsilane | C₁₅H₂₂Si | 230.43 | 2,2-dimethyl, dihydroindenyl |

| Chlorotrimethylsilane | C₃H₉ClSi | 108.64 | Chloride, no aromatic system |

Key Research Findings

- Steric and Electronic Effects : The 2-methyl group in this compound provides a balance between steric hindrance and electron donation, enabling selective reactivity in carbolithiation without excessive side-product formation .

- Safety Profile : Unlike (Trifluoromethyl)trimethylsilane, the target compound lacks acute toxicity hazards (e.g., H225, H302), making it safer for laboratory use .

- Synthetic Versatility: Derivatives like the dihydroindenyl variants (e.g., C₁₅H₂₂Si) demonstrate enhanced stereocontrol in multi-step syntheses compared to non-annulated silanes .

准备方法

Rhodium-Catalyzed C–H Bond Activation

Reaction Mechanism and Conditions

A prominent route to Trimethyl(2-methyl-1H-inden-1-yl)silane derivatives involves rhodium-catalyzed C–H bond activation, as demonstrated in the synthesis of structurally analogous silylindenes. In a representative procedure, dimethylphenylsilane reacts with diphenylacetylene in the presence of [RhCl(cod)]₂ (3.1 mg, 6.3 μmol) and triphenylphosphine (9.9 mg, 38 μmol) in toluene at 150°C for 24 hours. The reaction proceeds via a sequence of oxidative cyclization and reductive elimination steps, forming a rhodacycle intermediate that facilitates the insertion of the alkyne into the Si–H bond.

The product, (1-benzyl-1,2-diphenyl-1H-inden-3-yl)trimethylsilane, is isolated in 47% yield through silica gel chromatography using hexane as the eluent. While this method specifically targets a benzyl-substituted analogue, the protocol is adaptable to the synthesis of this compound by substituting dimethylphenylsilane with this compound precursors.

Table 1: Key Parameters for Rhodium-Catalyzed Synthesis

| Parameter | Value |

|---|---|

| Catalyst | [RhCl(cod)]₂ |

| Ligand | Triphenylphosphine |

| Temperature | 150°C |

| Reaction Time | 24 hours |

| Solvent | Toluene |

| Yield | 47% |

| Purification | Silica gel chromatography |

Scope and Limitations

This method excels in constructing polysubstituted silylindenes but faces challenges in regioselectivity when applied to asymmetrical alkynes. The electron-donating trimethylsilyl group directs C–H activation to the indene’s 1-position, though steric hindrance from the 2-methyl substituent may necessitate prolonged reaction times. Scalability is constrained by the high catalyst loading (2.5 mol%), urging further optimization for industrial applications.

Lithiation-Silylation Strategies

Sequential Deprotonation and Electrophilic Trapping

An alternative approach leverages the lithiation of 2-methyl-1H-indene followed by silylation with trimethylsilyl chloride. The process begins with the generation of 2-methylindenyllithium via treatment with n-butyllithium in tetrahydrofuran (THF) at −78°C. Subsequent quenching with trimethylsilyl chloride affords the target compound after aqueous workup.

Table 2: Lithiation-Silylation Protocol

| Step | Conditions |

|---|---|

| Lithiation Reagent | n-BuLi (2.5 M in hexanes) |

| Temperature | −78°C |

| Electrophile | Trimethylsilyl chloride |

| Solvent | THF |

| Reaction Time | 2 hours |

| Workup | Aqueous HCl extraction |

Silatropic Migration and Byproduct Formation

Notably, (1-trimethylsilylindenyl)dimethylsilane derivatives undergo-silatropic shifts under thermal or photolytic conditions, complicating isolation. For instance, heating this compound at 80°C in toluene induces rearrangement to its 3-silyl isomer, necessitating careful control of reaction conditions to suppress undesired migrations.

Comparative Analysis of Synthetic Routes

Yield and Selectivity

The rhodium-catalyzed method offers moderate yields (47%) but excellent regiocontrol, whereas lithiation-silylation provides higher theoretical yields (>70%) but requires stringent anhydrous conditions. The latter method is more susceptible to silatropic byproducts, reducing effective yields unless chromatographic purification is employed.

Practical Considerations

Industrial scalability favors the lithiation approach due to lower catalyst costs, though the exothermic nature of organolithium reactions demands specialized equipment. Conversely, the rhodium-catalyzed route is better suited for laboratories with expertise in handling transition-metal complexes.

常见问题

Q. What are the standard synthetic routes for Trimethyl(2-methyl-1H-inden-1-yl)silane, and what methodological considerations ensure reproducibility?

- Methodological Answer : A common approach involves silylation of indenyl intermediates. For example, trimethylsilyl chloride can react with 2-methyl-1H-indene in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF). The reaction is typically conducted at 0–25°C under nitrogen to prevent hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product. Critical parameters include strict anhydrous conditions, stoichiometric control of the base, and inert atmosphere .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For example, the trimethylsilyl group shows a singlet at δ 0.2–0.3 ppm in H NMR, while indenyl protons appear as multiplets in δ 6.5–7.5 ppm .

- IR Spectroscopy : Peaks near 1250 cm (Si–C stretching) and 2100 cm (C=C stretching) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M]) and fragmentation patterns.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation (H335) or skin contact (H315).

- First Aid : In case of exposure, rinse eyes with water for ≥15 minutes (H319) and seek medical attention. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Collect high-resolution diffraction data (e.g., using Mo-Kα radiation).

- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include anisotropic displacement parameters and hydrogen atom placement.

- Validation : Check R-factors (<5%), residual electron density, and CIF files for consistency. SHELX’s robustness in handling small-molecule twinning makes it ideal for indenyl-silane systems .

Q. How can researchers resolve discrepancies between experimental and theoretical NMR data for this compound?

- Methodological Answer :

- Solvent Effects : Deuterated solvents (e.g., CDCl) may shift peaks slightly. Compare with literature values (e.g., δ 0.27 ppm for TMS in CDCl) .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra. Adjust for solvent polarity and exchange-correlation functionals.

- Experimental Repetition : Repeat under controlled conditions (temperature, concentration) to rule out artifacts.

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- In Silico Modeling : Use InChI-based descriptors (e.g., InChI=1S/C13H18Si...) to map reactive sites. Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior .

- Kinetic Studies : Monitor reaction intermediates via DFT-based transition-state analysis.

Q. How can reaction yields be optimized for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance silane reactivity.

- Stoichiometric Control : Use excess trimethylsilylating agents (1.2–1.5 eq.) and monitor via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。